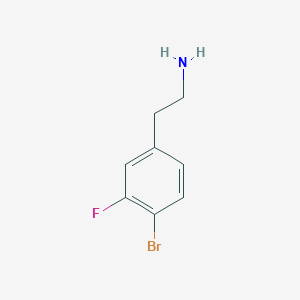

2-(4-Bromo-3-fluorophenyl)ethan-1-amine

Beschreibung

2-(4-Bromo-3-fluorophenyl)ethan-1-amine is a halogenated aromatic amine with a benzene ring substituted at positions 3 and 4 with fluorine and bromine atoms, respectively, linked to an ethylamine group. The bromine atom introduces electron-withdrawing effects, while fluorine modulates electronic properties and lipophilicity. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of bioactive molecules such as receptor agonists and PROTACs (proteolysis-targeting chimeras) .

Eigenschaften

IUPAC Name |

2-(4-bromo-3-fluorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3-4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPKYSNPCQCJRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191063-84-9 | |

| Record name | 2-(4-bromo-3-fluorophenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-fluorophenyl)ethan-1-amine typically involves the reaction of 4-bromo-3-fluoroacetophenone with an appropriate amine source under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, and a suitable solvent like ethanol or tetrahydrofuran. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Bromo-3-fluorophenyl)ethan-1-amine may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromo-3-fluorophenyl)ethan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used for nucleophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups onto the phenyl ring .

Wissenschaftliche Forschungsanwendungen

2-(4-Bromo-3-fluorophenyl)ethan-1-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-(4-Bromo-3-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity to various enzymes and receptors. This can lead to modulation of biological processes such as enzyme inhibition or receptor activation .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Positional Isomers

The compound’s structural uniqueness arises from the positions of bromine (para) and fluorine (meta) on the aromatic ring. Key analogues include:

Key Differences :

- Electronic Effects: Bromine’s para position enhances electron withdrawal, reducing amine basicity compared to meta-substituted isomers.

- Synthetic Utility: The para-bromo group facilitates cross-coupling reactions (e.g., Suzuki), making 2-(4-Bromo-3-fluorophenyl)ethan-1-amine more reactive than non-brominated analogues .

Functional Group Variations

Example 1 : 2-(4-Fluorophenyl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine hydrochloride

- Structure : Replaces bromine with a pyrazole ring.

- Impact : Increased hydrogen-bonding capacity and basicity due to the pyrazole nitrogen, enhancing solubility in polar solvents compared to the brominated analogue .

Example 2 : 1-[4-(2-Butoxyethoxy)-3-fluorophenyl]ethan-1-amine

- Structure : Substitutes bromine with a butoxyethoxy chain.

- Impact : The ether chain improves lipophilicity and metabolic stability but reduces electrophilic reactivity .

Physicochemical Properties

| Property | 2-(4-Bromo-3-fluorophenyl)ethan-1-amine | 2-(4-Fluorophenyl)ethan-1-amine | 2-(4-Nitrophenyl)ethan-1-amine |

|---|---|---|---|

| Molecular Weight | 228.08 g/mol | 153.18 g/mol | 166.17 g/mol |

| LogP (Predicted) | ~2.8 | ~1.5 | ~1.2 |

| Aqueous Solubility | Low (halogenated) | Moderate | Low (nitro group) |

| Melting Point | Not reported | 98–100°C (literature) | 120–122°C (literature) |

Notes:

Biologische Aktivität

2-(4-Bromo-3-fluorophenyl)ethan-1-amine, also known as a phenylethylamine derivative, is an organic compound characterized by a phenyl group with bromine and fluorine substitutions. Its molecular formula is C9H11BrFN. This compound has gained attention for its potential biological activity, particularly in pharmacological contexts. The unique structural features of 2-(4-Bromo-3-fluorophenyl)ethan-1-amine enhance its reactivity and therapeutic possibilities, especially in the development of drugs targeting neurological disorders.

The compound's structure includes a bromine atom at position 4 and a fluorine atom at position 3 of the phenyl ring, which significantly influences its biological interactions. The presence of these halogens can enhance lipophilicity and affect receptor binding affinities.

| Property | Value |

|---|---|

| Molecular Formula | C9H11BrFN |

| Molecular Weight | 232.09 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Research indicates that compounds similar to 2-(4-Bromo-3-fluorophenyl)ethan-1-amine may interact with various neurotransmitter systems, including dopamine and serotonin pathways. This interaction can lead to significant effects on mood, cognition, and behavior.

- Dopaminergic Activity : The compound may act as a dopamine reuptake inhibitor, enhancing dopaminergic signaling.

- Serotonergic Activity : Potential modulation of serotonin receptors could contribute to anxiolytic or antidepressant effects.

- Neuroprotective Effects : There is evidence suggesting that similar compounds may offer neuroprotection against oxidative stress.

In Vitro Studies

In vitro studies have demonstrated the ability of 2-(4-Bromo-3-fluorophenyl)ethan-1-amine to influence neuronal cell viability and neurotransmitter release. For instance:

- Cell Viability Assays : Compounds in this class exhibited cytoprotective effects in neuronal cell lines exposed to oxidative stress.

- Neurotransmitter Release : Enhanced release of dopamine was observed in cultured neurons treated with the compound.

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary findings suggest:

- Behavioral Effects : Animal models treated with 2-(4-Bromo-3-fluorophenyl)ethan-1-amine showed increased locomotor activity, indicating potential stimulant properties.

- Cognitive Performance : Improvements in memory tasks were noted in rodents administered the compound.

Case Studies

A few case studies have highlighted the therapeutic potential of similar phenylethylamines:

- Case Study on Cognitive Enhancement : A study involving a related compound demonstrated improved cognitive function in Alzheimer’s disease models, suggesting that 2-(4-Bromo-3-fluorophenyl)ethan-1-amine could have similar benefits.

- Case Study on Mood Disorders : Research indicated that phenylethylamines can alleviate symptoms of depression, supporting the hypothesis that this compound may exert similar effects.

Safety and Toxicology

Safety profiles for compounds like 2-(4-Bromo-3-fluorophenyl)ethan-1-amine are crucial for their development as therapeutic agents. Preliminary toxicological assessments indicate:

- Acute Toxicity : The compound is classified as harmful if swallowed and causes skin irritation.

- Chronic Exposure Risks : Long-term effects remain largely unstudied; thus, further research is necessary to establish comprehensive safety data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.